2-[2-Ethoxy-6-iodo-4-[(1-phenylethylamino)methyl]phenoxy]acetonitrile
Overview
Description
2-[2-Ethoxy-6-iodo-4-[(1-phenylethylamino)methyl]phenoxy]acetonitrile is an organic compound with a complex structure that includes an ethoxy group, an iodine atom, a phenylethylamine moiety, and a phenoxyacetonitrile group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[2-Ethoxy-6-iodo-4-[(1-phenylethylamino)methyl]phenoxy]acetonitrile typically involves multiple steps, including nucleophilic aromatic substitution and coupling reactions. One common method involves the reaction of 2-ethoxy-6-iodophenol with (1-phenylethyl)amine in the presence of a base to form the intermediate compound. This intermediate is then reacted with chloroacetonitrile under basic conditions to yield the final product .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity. Industrial production may also involve continuous flow processes to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
2-[2-Ethoxy-6-iodo-4-[(1-phenylethylamino)methyl]phenoxy]acetonitrile can undergo various chemical reactions, including:
Nucleophilic substitution: The iodine atom can be replaced by other nucleophiles.
Oxidation and reduction: The compound can be oxidized or reduced under appropriate conditions.
Coupling reactions: The phenoxy group can participate in coupling reactions, such as Suzuki-Miyaura coupling.
Common Reagents and Conditions
Nucleophilic substitution: Common reagents include sodium hydroxide or potassium carbonate in polar solvents.
Oxidation: Reagents like potassium permanganate or chromium trioxide can be used.
Reduction: Hydrogen gas with a palladium catalyst is often employed.
Coupling reactions: Palladium catalysts and boronic acids are typically used in Suzuki-Miyaura coupling.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted phenoxyacetonitriles, while coupling reactions can produce biaryl compounds.
Scientific Research Applications
2-[2-Ethoxy-6-iodo-4-[(1-phenylethylamino)methyl]phenoxy]acetonitrile has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and for studying reaction mechanisms.
Medicine: Investigated for its potential therapeutic properties, including as a precursor for drug development.
Industry: Utilized in the synthesis of advanced materials and specialty chemicals.
Mechanism of Action
The mechanism of action of 2-[2-Ethoxy-6-iodo-4-[(1-phenylethylamino)methyl]phenoxy]acetonitrile involves its interaction with specific molecular targets. The phenylethylamine moiety can interact with biological receptors, while the phenoxyacetonitrile group may participate in various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
(2-ethoxy-6-iodo-4-{[(2-phenylethyl)amino]methyl}phenoxy)acetonitrile: Similar structure with a different position of the phenylethylamine moiety.
(2-ethoxy-6-iodo-4-{[(1-phenylethyl)amino]methyl}phenoxy)acetate: Similar structure with an acetate group instead of acetonitrile.
Uniqueness
2-[2-Ethoxy-6-iodo-4-[(1-phenylethylamino)methyl]phenoxy]acetonitrile is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its iodine atom allows for unique substitution reactions, and the phenylethylamine moiety provides potential biological activity.
Properties
IUPAC Name |
2-[2-ethoxy-6-iodo-4-[(1-phenylethylamino)methyl]phenoxy]acetonitrile | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21IN2O2/c1-3-23-18-12-15(11-17(20)19(18)24-10-9-21)13-22-14(2)16-7-5-4-6-8-16/h4-8,11-12,14,22H,3,10,13H2,1-2H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OXZHOBVDFXWJRT-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C(=CC(=C1)CNC(C)C2=CC=CC=C2)I)OCC#N | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21IN2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
436.3 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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